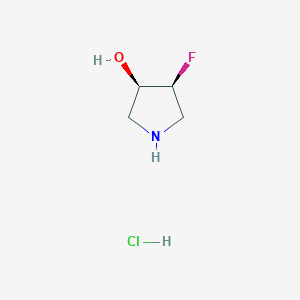

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride

描述

属性

IUPAC Name |

(3R,4S)-4-fluoropyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJHCOUWDLIGPH-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434142-02-5 | |

| Record name | rac-(3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a chiral fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is CHFNO, and it has a molecular weight of 141.57 g/mol. The compound features a fluorine atom at the 4-position and a hydroxyl group at the 3-position, which significantly enhance its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity through strong hydrogen bonds and hydrophobic interactions. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interactions with biological targets.

Potential Applications

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, potentially modulating various biological pathways.

- Receptor Modulation : It has been explored for its potential to modulate receptor activity, which could lead to therapeutic applications in various diseases.

- Drug Development : As a building block in drug synthesis, it is being investigated for use in developing new pharmacologically active molecules.

Comparative Biological Activity

A comparison of this compound with other similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | Lacks fluorine atom | Different reactivity profile |

| (3R,4S)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol | Contains trifluoromethyl group | Variations in lipophilicity |

| (3R,4S)-4-Fluoropyrrolidin-3-OL | Dual functional groups | Enhanced binding affinity |

The distinct combination of functional groups in this compound contributes to its enhanced metabolic stability and bioavailability compared to other compounds .

Study on Enzyme Inhibition

A notable study investigated the enzyme inhibition properties of this compound. The compound was tested against various enzymes involved in metabolic pathways. Results indicated that it effectively inhibited specific enzymes at low concentrations, demonstrating an ED50 value of 0.04 mg/kg/day for reducing liver cholesteryl esters in a cholesterol-fed hamster model .

Receptor Modulation Research

In another study focusing on receptor modulation, this compound was shown to enhance receptor activity associated with neurotransmitter signaling pathways. This suggests potential applications in treating neurological disorders by modulating synaptic transmission.

相似化合物的比较

Stereoisomers of 4-Fluoropyrrolidin-3-OL Hydrochloride

The stereochemistry of fluoropyrrolidines critically impacts their biological activity and synthetic utility. Key analogs include:

Key Findings :

Structural Derivatives

Fluorinated pyrrolidines are compared to related heterocycles with modified ring sizes or substituents:

Key Findings :

Key Findings :

- All isomers share identical molecular weights but differ in pricing due to synthetic complexity. The (R,S) isomer is competitively priced at $257.00/g , while the (R,R) isomer costs $421.00/g .

- Safety profiles are consistent across analogs, requiring precautions against skin/eye irritation and respiratory exposure .

Research and Industry Insights

- Pharmaceutical Relevance : Fluorinated pyrrolidines are pivotal in kinase inhibitor development, where the (R,S) configuration enhances target selectivity .

- Agrochemical Use : The (R,R) isomer is leveraged for its stability in pesticidal formulations .

- Emerging Trends : Piperidine and pyran derivatives are gaining traction for CNS and antiviral applications, though pyrrolidines remain dominant due to synthetic accessibility .

准备方法

Diastereodivergent Hydroxyfluorination of Allylic Amines

A prominent method for preparing fluorohydrins such as (3R,4S)-4-fluoropyrrolidin-3-ol involves diastereodivergent hydroxyfluorination of cyclic allylic amines. This approach was demonstrated by Cresswell et al., where:

- A conformationally biased allylic amine is treated sequentially with hydrogen tetrafluoroborate (HBF4·OEt2) and meta-chloroperbenzoic acid (m-CPBA).

- This promotes epoxidation of the olefin proximal to the amino group via hydrogen bonding to form an epoxide intermediate.

- The epoxide is then regioselectively and stereospecifically opened by fluoride ion (from BF4–) via an SN2 mechanism at the carbon distal to the ammonium ion.

- By adjusting the equivalents of HBF4·OEt2, the face selectivity of epoxidation and thus the stereochemical outcome can be controlled, enabling access to specific diastereomers.

This method allows the synthesis of amino fluorohydrins, including fluoropyrrolidinols, in high stereochemical purity and moderate yields (around 33% overall in related systems) starting from Garner’s aldehyde derivatives or similar precursors.

Stereoselective Ring Closure and Fluorination

Another approach involves:

- Constructing the pyrrolidine ring via intramolecular cyclization of suitable amino alcohol precursors.

- Introduction of fluorine through electrophilic fluorinating agents or nucleophilic fluorination on appropriately functionalized intermediates.

- Control of stereochemistry is achieved by using chiral starting materials or chiral auxiliaries.

This method is often combined with protecting group strategies to ensure selective functional group transformations and to avoid side reactions.

Salt Formation

The free base (3R,4S)-4-fluoropyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent. This step improves the compound’s stability, solubility, and handling properties, which is crucial for pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Considerations

- The diastereoselectivity in hydroxyfluorination is influenced by the stereochemistry of the starting allylic amine and reaction conditions, enabling selective access to the (3R,4S) isomer.

- Fluoropyrrolidine rings are prone to metabolic activation via oxidative defluorination, which can lead to reactive intermediates; thus, the stereochemistry and substitution pattern affect metabolic stability.

- The hydrochloride salt form is preferred for pharmaceutical use due to improved stability and reduced volatility compared to the free base.

- No direct large-scale industrial synthetic routes were found in the reviewed literature, but patent filings indicate related synthetic methodologies for fluoropyrrolidine derivatives that can be adapted for this compound.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。